[2-(4-Chlorophenyl)ethyl](cyano)amine
Description
Significance of the Cyanamide (B42294) Functional Group in Modern Organic Synthesis
The cyanamide functional group, characterized by a cyano group attached to a nitrogen atom (R¹R²N−C≡N), is a highly versatile and valuable moiety in contemporary organic synthesis. wikipedia.orgontosight.ai Its unique electronic structure, featuring a nucleophilic amino nitrogen and an electrophilic nitrile carbon, allows it to act as a multifaceted building block. chemicalbook.comresearchgate.net This duality in reactivity enables cyanamides to participate in a wide array of chemical transformations, including addition, cycloaddition, and cyclization reactions. chemicalbook.comresearchgate.net
Cyanamides are recognized as attractive 1C-2N building blocks for the construction of nitrogen-rich molecules. researchgate.netmdpi.com They serve as key precursors for the synthesis of a variety of important organic compounds, such as:
Guanidines: Formed by the addition of amines to the cyanamide group. wikipedia.org
Ureas and Thioureas: Resulting from the reaction with water or hydrogen sulfide, respectively. wikipedia.org
Heterocycles: Cyanamides are pivotal in synthesizing diverse heterocyclic systems, including aminothiazoles and aminobenzimidazoles. wikipedia.org
The reactivity of the cyanamide moiety has cemented its role as an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.aichemicalbook.com For instance, the cyanamide functional group is present in several biologically active molecules, including insecticides and inhibitors of enzymes like cathepsin K. researchgate.netmdpi.com The development of new synthetic methods continues to expand the utility of cyanamides, making them a subject of ongoing research interest. cardiff.ac.uknih.gov
Overview of 2-(4-Chlorophenyl)ethylamine within the Class of Substituted Cyanamides
The specific compound, 2-(4-Chlorophenyl)ethylamine, incorporates the 2-(4-chlorophenyl)ethylamine scaffold. This precursor is a primary amine featuring a chlorophenyl group, which is a common substituent in medicinal chemistry. nih.gov The synthesis of N-substituted cyanamides like this typically involves the electrophilic cyanation of the corresponding primary or secondary amine. mdpi.comnih.gov
A prevalent and effective method for this transformation is the reaction of the amine with an electrophilic cyanide source, most commonly cyanogen (B1215507) bromide (BrCN). mdpi.comresearchgate.net Following this general procedure, 2-(4-chlorophenyl)ethylamine would react with cyanogen bromide to yield 2-(4-Chlorophenyl)ethylamine. This reaction is analogous to the synthesis of the related chiral compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, which is prepared by reacting (R)-4-chloro-α-methylbenzylamine with cyanogen bromide in diethyl ether. mdpi.comresearchgate.net
The incorporation of the 2-(4-chlorophenyl)ethyl moiety introduces specific structural and electronic features to the cyanamide molecule. The phenyl ring and the chlorine atom can influence the compound's lipophilicity, polarity, and potential for intermolecular interactions, which are critical determinants of its chemical behavior and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClN2 |
| Monoisotopic Mass | 180.04543 Da |
| Predicted XlogP | 3.0 |
Data sourced from PubChem CID 62483286. uni.lu
Research Landscape of Phenethylamine-Derived Scaffolds in Advanced Organic Chemistry
The β-phenethylamine scaffold is a fundamental structural motif that is widely present in nature and forms the core of a vast number of biologically active compounds. nih.govresearchgate.net Its importance is underscored by its presence in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which play crucial roles in the central nervous system. nih.gov This makes the phenethylamine (B48288) framework a "privileged scaffold" in medicinal chemistry and a key building block in the design and synthesis of new therapeutic agents. researchgate.netbeilstein-journals.org
The research landscape for phenethylamine derivatives is extensive and covers a broad range of applications. nih.govacs.org These scaffolds are integral to drugs targeting a variety of receptors, including adrenergic, dopaminergic, and serotonin (B10506) receptors. researchgate.net The modular nature of the phenethylamine structure allows for systematic modifications to explore structure-activity relationships (SAR). beilstein-journals.org Synthetic chemists have developed numerous strategies to access diverse β-phenethylamine derivatives, including photocatalytic nickel-catalyzed cross-electrophile coupling reactions, which enable the modular assembly of these valuable motifs. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)ethylcyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-9-3-1-8(2-4-9)5-6-12-7-11/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFYSQKUYSDJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247372-60-6 | |
| Record name | [2-(4-chlorophenyl)ethyl](cyano)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Formation of 2 4 Chlorophenyl Ethylamine
General Approaches for N-Substituted Cyanamide (B42294) Synthesis
Electrophilic Cyanation of Amines (Primary and Secondary)
The most common and effective method for preparing N-substituted cyanamides is the electrophilic cyanation of primary and secondary amines. mdpi.comresearchgate.net This reaction involves the amine acting as a nucleophile, attacking an electrophilic cyanide source to form the N-CN bond.
Cyanogen (B1215507) bromide (BrCN) is the most frequently used cyanating agent for the electrophilic cyanation of amines. mdpi.comcardiff.ac.uk Despite its effectiveness, BrCN is highly toxic and sublimes at room temperature, necessitating careful handling. cardiff.ac.uk The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of cyanogen bromide.
A direct and highly relevant precedent for the synthesis of a closely related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, has been established. In this procedure, (R)-4-chloro-α-methylbenzylamine is treated with cyanogen bromide in diethyl ether. An excess of the amine is used to neutralize the hydrobromic acid (HBr) byproduct, which precipitates as an ammonium (B1175870) salt and is removed by filtration. mdpi.comresearchgate.net This method provides the desired chiral cyanamide in high yield. mdpi.comresearchgate.net
Table 1: Synthesis of a Chiral Cyanamide via Electrophilic Cyanation with BrCN mdpi.comresearchgate.net
| Starting Amine | Reagent | Product | Yield |
| (R)-4-chloro-α-methylbenzylamine | Cyanogen Bromide (BrCN) | N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide | 84% |
Alternatively, the reaction can be performed using equimolar amounts of the amine and BrCN in the presence of a base like anhydrous sodium carbonate to scavenge the HBr. mdpi.com
To circumvent the hazards associated with cyanogen halides, safer and more operationally simple methods have been developed. One prominent example is the one-pot oxidation-cyanation of amines using a combination of N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)2). organic-chemistry.org This approach avoids the direct handling of toxic cyanating agents and is effective for a broad range of primary and secondary amines, including complex pharmaceutical intermediates. organic-chemistry.org
The reaction is believed to proceed through the in situ generation of a cyanogen halide. The slow dissolution of Zn(CN)2 helps to control the release of the reactive species, enhancing the safety of the procedure. organic-chemistry.org This method demonstrates wide functional group tolerance and provides good to excellent yields of the corresponding cyanamides. organic-chemistry.org
Table 2: Examples of Amine Cyanation using the NCS/Zn(CN)2 System organic-chemistry.org
| Amine Substrate | Product | Yield |
| Dibenzylamine | Dibenzylcyanamide | 81% |
| Aniline | Phenylcyanamide | 75% |
| Piperidine | 1-Piperidinecarbonitrile | 78% |
| Pyrrolidine | 1-Pyrrolidinecarbonitrile | 74% |
Oxidative N-Cyanation Approaches
Oxidative N-cyanation represents a class of reactions where an oxidant facilitates the formation of the N-CN bond. A notable example is the use of household bleach (sodium hypochlorite, NaClO) in combination with trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org This method provides a simple and effective route to disubstituted cyanamides without the need for highly toxic cyanogen halides. organic-chemistry.org
In this process, bleach is proposed to oxidize TMSCN to generate a reactive electrophilic cyanating species in situ, potentially cyanogen chloride (ClCN). This electrophile then readily reacts with a secondary amine nucleophile to yield the corresponding cyanamide. organic-chemistry.org The reaction is operationally simple and demonstrates broad applicability for both arylalkyl- and dialkylamines, tolerating various functional groups. organic-chemistry.org
Table 3: Oxidative N-Cyanation of Secondary Amines with NaClO/TMSCN organic-chemistry.org
| Amine Substrate | Product | Yield |
| N-Benzyl-4-methoxyaniline | N-Benzyl-N-(4-methoxyphenyl)cyanamide | 95% |
| N-Methylbenzylamine | N-Methyl-N-benzylcyanamide | 93% |
| Dibutylamine | Dibutylcyanamide | 88% |
| Morpholine | 4-Morpholinecarbonitrile | 92% |
Formation via Dehydration of N-Substituted Amides
The formation of N-substituted cyanamides can also be achieved through the dehydration of corresponding N-substituted ureas. While the dehydration of primary amides yields nitriles, the dehydration of a monosubstituted urea (B33335) (R-NH-CO-NH2) removes a molecule of water to form the corresponding cyanamide (R-NH-CN). This method is well-established in principle, though less common than electrophilic cyanation. nih.gov
One documented approach involves the use of benzenesulfonyl chloride as the dehydrating agent to convert N,N-disubstituted ureas into their respective cyanamides. cardiff.ac.uk Historically, attempts to dehydrate unsubstituted urea directly using common dehydrating agents like phosphorus pentoxide were unsuccessful. scispace.com However, the use of sulfonyl chlorides provides a viable pathway for substituted derivatives. cardiff.ac.uk This route offers an alternative synthetic strategy, starting from readily available ureas, which can be synthesized from the parent amine (e.g., 2-(4-Chlorophenyl)ethylamine) and an isocyanate or a similar carbonyl source. nih.gov
Desulfurization of Thiourea (B124793) Derivatives
Another significant strategy for synthesizing cyanamides involves the desulfurization of N-substituted thiourea derivatives. nih.gov This transformation removes the sulfur atom from the thiourea backbone (RNH-C(S)-NHR') to yield the corresponding cyanamide (RNH-CN) or its tautomer, a carbodiimide (B86325) (RN=C=NR').
This conversion can be accomplished using various reagents under mild conditions. Common methods employ iodine, hypervalent iodine reagents, or transition-metal catalysts. The reaction is initiated by the activation of the sulfur atom, followed by its elimination to form the N-CN bond. This approach is valuable as it starts from thioureas, which are easily accessible from the reaction of amines with isothiocyanates.
Synthesis of the 2-(4-Chlorophenyl)ethylamine Precursor
The creation of 2-(4-chlorophenyl)ethylamine is a critical step, and various synthetic strategies have been developed to achieve it efficiently. These methods often begin with commercially available starting materials and proceed through key intermediates like β-nitrostyrenes or by constructing the ethylamine (B1201723) side chain on the chlorophenyl ring.
Reduction of Nitro-Olefins and β-Nitrostyrenes
A prevalent method for synthesizing phenethylamines involves the reduction of a corresponding β-nitrostyrene. For 2-(4-chlorophenyl)ethylamine, the key intermediate is 1-chloro-4-(2-nitrovinyl)benzene. chemnet.com This compound is typically synthesized via a Henry condensation reaction between 4-chlorobenzaldehyde (B46862) and nitromethane (B149229). google.com
The subsequent reduction of the nitroalkene functionality is the crucial step. This transformation can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide under a hydrogen atmosphere. Chemical reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be employed to reduce both the nitro group and the carbon-carbon double bond to yield the saturated amine. nih.gov The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product.
For instance, a patented method describes the production of 4-chloro-β-nitrostyrene by condensing 4-chlorobenzaldehyde with nitromethane in acetic acid in the presence of a primary amine like benzylamine, achieving yields around 81%. google.com The subsequent reduction of this intermediate provides the target 2-(4-chlorophenyl)ethylamine.
Table 1: Synthesis of 1-chloro-4-(2-nitrovinyl)benzene
| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 4-chlorobenzaldehyde, nitromethane | Benzylamine, Acetic Acid | 78-80 °C | 81% | google.com |
| 4-chlorobenzaldehyde, nitromethane | Ammonium acetate (B1210297), Acetic Acid | ~80 °C | 70% (after 6h) | google.com |
Nucleophilic Substitution Routes Leading to Phenethylamines
Nucleophilic substitution provides an alternative pathway to phenethylamines. A common approach involves the reaction of a 4-chlorophenethyl halide (e.g., 4-chlorophenethyl bromide) with a nitrogen-containing nucleophile. While direct amination with ammonia (B1221849) is possible, it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. libretexts.org
To circumvent this issue, methods like the Gabriel synthesis are employed. This process uses the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org The phthalimide anion attacks an alkyl halide in a nucleophilic substitution reaction. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide cleaves the phthaloyl group, liberating the desired primary amine. libretexts.org This method offers a cleaner route to the primary amine, avoiding the formation of poly-alkylated byproducts.
Another strategy involves the reaction of an appropriate starting material with a cyanide source, followed by reduction. For example, 4-chlorobenzyl chloride can be reacted with sodium cyanide to form 4-chlorophenylacetonitrile. Subsequent reduction of the nitrile group, typically with LiAlH4 or catalytic hydrogenation, yields 2-(4-chlorophenyl)ethylamine.
Table 2: Comparison of Nucleophilic Substitution Methods for Amine Synthesis
| Method | Nucleophile | Advantages | Disadvantages |
|---|---|---|---|
| Direct Amination | Ammonia | Simple reagents | Leads to mixtures of primary, secondary, tertiary, and quaternary amines |
| Gabriel Synthesis | Phthalimide anion | Forms only primary amines, avoids over-alkylation | Requires an additional hydrolysis/hydrazinolysis step |
| Nitrile Reduction | Cyanide ion | Builds carbon chain and introduces nitrogen simultaneously | Requires a strong reduction step; cyanide is highly toxic |
Reductive Cross-Coupling Methodologies (e.g., Aziridine (B145994) Ring Opening)
Modern synthetic chemistry has introduced more sophisticated methods for forming C-C bonds, including reductive cross-coupling reactions. The arylation of aliphatic aziridines is a particularly modular approach for accessing β-phenethylamine derivatives. ucla.edu This strategy involves the ring-opening of an aziridine ring by an aryl nucleophile or the coupling of an aziridine with an aryl halide.
One reported method involves a photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and aryl iodides. ucla.edu A key finding from mechanistic studies is that the reaction likely proceeds through the nucleophilic ring-opening of the aziridine by iodide to generate a β-iodoamine intermediate, which then participates in the cross-coupling reaction. ucla.edu
Another approach utilizes N-pyridinium aziridines as dual electrophiles. nih.govresearchgate.net A bromide-promoted, nickel-catalyzed ring-opening cross-coupling with organozinc nucleophiles can afford a variety of β-functionalized phenethylamines. nih.govresearchgate.netresearchgate.net These advanced methods offer high modularity, allowing for the synthesis of diverse phenethylamine (B48288) structures by varying the aziridine and aryl coupling partners. nih.gov
Specific Reaction Pathways for 2-(4-Chlorophenyl)ethylamine Synthesis
While the general methodologies described above are applicable, specific pathways are often optimized for the industrial production of 2-(4-chlorophenyl)ethylamine. A common industrial route starts with 4-chlorobenzaldehyde.
Condensation: 4-chlorobenzaldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate or a primary amine in acetic acid) to form 1-chloro-4-(2-nitrovinyl)benzene. google.com
Reduction: The resulting 4-chloro-β-nitrostyrene is then reduced. Catalytic hydrogenation is a preferred industrial method due to its efficiency and cleaner waste profile compared to stoichiometric metal hydride reagents. A catalyst such as Pd/C is used under hydrogen pressure to reduce both the nitro group and the alkene, directly yielding 2-(4-chlorophenyl)ethylamine. nih.gov
An alternative pathway begins with 4-chlorophenylacetic acid.
Amidation: The carboxylic acid is converted to an amide, 2-(4-chlorophenyl)acetamide, using ammonia and a dehydrating agent or by first converting the acid to an acyl chloride followed by reaction with ammonia.
Reduction: The amide is then reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride or by catalytic hydrogenation under specific conditions.
Each pathway has its advantages regarding cost, scalability, and environmental impact, and the choice often depends on the specific manufacturing context.
Mechanistic Investigations of 2 4 Chlorophenyl Ethylamine Reactivity
Nucleophilic Character of the Cyanamide (B42294) Nitrogen Center
The cyanamide functional group contains a nitrogen atom attached to the cyano group, which can exhibit nucleophilic properties. nih.govwikipedia.org In the case of 2-(4-Chlorophenyl)ethylamine, the nitrogen atom bonded to the 2-(4-chlorophenyl)ethyl group possesses a lone pair of electrons. This sp3-hybridized amino nitrogen can act as a nucleophile, participating in reactions such as alkylations and acylations. wikipedia.org The reactivity of this nitrogen center is influenced by the electronic nature of the substituents. The presence of the electron-withdrawing cyano group reduces the basicity and nucleophilicity of the adjacent nitrogen compared to a typical secondary amine. wikipedia.org Nevertheless, this center can still react with potent electrophiles. For instance, the reaction of monosubstituted cyanamides with alkyl halides is a known method for preparing disubstituted cyanamides. wikipedia.org
Electrophilic Nature of the Nitrile Carbon within the Cyanamide Moiety
The nitrile carbon atom within the cyanamide group of 2-(4-Chlorophenyl)ethylamine is a significant electrophilic site. nih.govwikipedia.org The carbon-nitrogen triple bond (C≡N) is strongly polarized due to the high electronegativity of nitrogen. pressbooks.pubfiveable.me This polarization results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. pressbooks.publibretexts.org Resonance delocalization further enhances this electrophilic character, with a contributing resonance structure placing a formal positive charge on the carbon atom. libretexts.org Consequently, the primary mode of reaction for the nitrile portion of the cyanamide involves nucleophilic addition across the C≡N bond. wikipedia.orgwikipedia.org This reactivity is fundamental to the use of cyanamides as building blocks in the synthesis of various nitrogen-containing compounds. diva-portal.org
The electrophilic nitrile carbon of the cyanamide group readily undergoes nucleophilic addition reactions. wikipedia.orgpressbooks.pub A wide range of nucleophiles, including amines, alcohols, and organometallic reagents, can add to the C≡N triple bond, leading to the formation of diverse molecular architectures. wikipedia.orgacs.org These reactions typically proceed via an initial attack on the nitrile carbon, forming an imine-like intermediate which can then be further transformed. wikipedia.orgpressbooks.pub
One of the most significant applications of cyanamide reactivity is the synthesis of guanidines. organic-chemistry.orgoup.com The reaction of 2-(4-Chlorophenyl)ethylamine with primary or secondary amines, often in the presence of a catalyst or activating agent, would yield highly substituted guanidine (B92328) structures. wikipedia.orgorganic-chemistry.org In this reaction, the external amine acts as a nucleophile, attacking the electrophilic nitrile carbon of the cyanamide. wikipedia.org This addition leads to a C-N bond formation and, after proton transfer, results in the stable guanidinium (B1211019) core. Various catalysts, including scandium(III) triflate and copper salts, have been employed to facilitate this transformation under mild conditions. organic-chemistry.org
Similarly, amidines can be synthesized through the addition of other carbon or nitrogen nucleophiles to the cyanamide moiety. mdpi.comsemanticscholar.org The addition of certain organometallic reagents or the reaction with activated amides can lead to the formation of substituted amidine derivatives. semanticscholar.org Palladium-catalyzed methods have also been developed for the synthesis of N-arylamidines from cyanamides and aryltrifluoroborates. diva-portal.orgmdpi.com
| Reactant with Cyanamide | Reaction Type | Product Class | Catalyst/Conditions Example |
|---|---|---|---|
| Primary/Secondary Amine (e.g., Aniline) | Guanylation | Trisubstituted Guanidine | Scandium(III) triflate in water organic-chemistry.org |
| Arylboronic Acid and Amine | Three-component reaction | N-Aryl Guanidine | CuCl₂·2H₂O, bipyridine, O₂ organic-chemistry.org |
| Aryltrifluoroborate | Palladium-catalyzed Arylation | N-Aryl Amidine | Palladium catalyst, microwave irradiation diva-portal.orgmdpi.com |
| α-Haloamide | Cascade [3+2] Cycloaddition | Cyclic Guanidine | Fluoride-promoted acs.org |
Organometallic reagents, particularly Grignard reagents (R-MgX), are potent nucleophiles that readily add to the electrophilic nitrile carbon of cyanamides. acs.orgacs.org The reaction of 2-(4-Chlorophenyl)ethylamine with a Grignard reagent would involve the nucleophilic attack of the carbanion from the organometallic compound onto the nitrile carbon. organic-chemistry.org This addition breaks the pi-bond of the nitrile and forms a new carbon-carbon bond, resulting in a magnesium amidinate salt (an imine intermediate). acs.orgorganic-chemistry.org Subsequent acidic aqueous workup hydrolyzes this intermediate to yield a ketone. wikipedia.orgorganic-chemistry.org This two-step sequence provides a versatile method for the synthesis of unsymmetrical ketones from cyanamides. organic-chemistry.org
| Grignard Reagent (R-MgX) | Intermediate | Final Product (after Hydrolysis) |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Magnesium Amidinate Salt | 1-(4-Chlorophenyl)propan-2-one |
| Phenylmagnesium Bromide (C₆H₅MgBr) | Magnesium Amidinate Salt | 1-(4-Chlorophenyl)-1-phenylacetone |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Magnesium Amidinate Salt | 1-(4-Chlorophenyl)butan-2-one |
The cyanamide functional group can undergo reduction to afford substituted amines. These transformations typically involve the conversion of the carbon-nitrogen triple bond into a methylene-amino group (-CH₂-NH-). The specific products depend on the substitution pattern of the starting cyanamide and the reducing agent employed. semanticscholar.org
The reduction of the nitrile group in 2-(4-Chlorophenyl)ethylamine can be achieved through two primary methods: catalytic hydrogenation and reduction with metal hydrides. semanticscholar.org
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. researchgate.netacsgcipr.org The reaction typically requires elevated pressures and temperatures. The hydrogenation process would reduce the C≡N triple bond to a methylene (B1212753) group (-CH₂-), ultimately converting the cyanamide into a substituted methylenediamine derivative. This process is considered an environmentally friendly "green" chemistry approach as it often produces water as the only byproduct. researchgate.net
Hydride Reduction: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles and amides to amines. chemistrysteps.comorgoreview.commasterorganicchemistry.com The reaction of 2-(4-Chlorophenyl)ethylamine with LiAlH₄ in an aprotic solvent like tetrahydrofuran (B95107) (THF) would result in the complete reduction of the nitrile group. libretexts.orgsaskoer.ca The mechanism involves the nucleophilic addition of hydride ions (H⁻) to the electrophilic nitrile carbon, ultimately yielding a diamine after an aqueous workup. libretexts.orgsaskoer.ca While highly effective, these reagents are less selective than catalytic hydrogenation and require stoichiometric amounts and careful handling. researchgate.net
| Method | Reagent/Catalyst | Typical Conditions | General Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High pressure, elevated temperature researchgate.netacsgcipr.org | Substituted Amine |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, followed by aqueous workup masterorganicchemistry.comsaskoer.ca | Substituted Amine |
| Hydrosilylation | Silanes (e.g., TMDS) with a catalyst | B(C₆F₅)₃ catalyst organic-chemistry.org | Substituted Amine |
Reductive Transformations of the Cyanamide Group
Reactivity of the 4-Chlorophenyl Moiety
The 4-chlorophenyl group is a key determinant of the molecule's chemical behavior, offering specific sites for substitution and coupling reactions. Its reactivity is governed by the electronic properties of the chlorine atom and the ethyl(cyano)amine substituent attached to the aromatic ring.
Electrophilic aromatic substitution (EAS) is a principal class of reactions for arenes. libretexts.orgscranton.edu The regioselectivity, or the directional preference of this substitution, on the phenyl ring of 2-(4-Chlorophenyl)ethylamine is co-determined by the two existing substituents: the chloro group and the ethyl(cyano)amine side chain. wikipedia.orgnumberanalytics.com
Chloro Group: As a halogen, the chlorine atom exerts a dual electronic effect. It is electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, through resonance, its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. uci.edu Since the para position is already occupied, it directs to the positions labeled 2 and 6.
Ethyl(cyano)amine Group: The -CH₂CH₂NHCN side chain, being an alkyl-type substituent attached to the ring, is generally considered an activating group. It donates electron density via induction, making the ring more susceptible to electrophilic attack and directing new substituents to its ortho and para positions. uci.edu This corresponds to positions 3 and 5.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |
| -Cl (Chloro) | Withdrawing | Donating | Deactivating | ortho, para |
| -CH₂CH₂NHCN | Donating | None | Activating | ortho, para |
The carbon-chlorine bond on the aromatic ring serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions are particularly powerful for this purpose. acs.orgnobelprize.org While aryl chlorides are typically less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have made their use widespread. acs.orgresearchgate.net
The general mechanism for these reactions involves three key steps:
Oxidative Addition: The aryl chloride adds to a low-valent metal catalyst, such as Pd(0), to form an organopalladium(II) complex. wikipedia.orgnobelprize.org
Transmetalation: A second organic group, attached to another metal (e.g., B, Sn, Zn), is transferred to the palladium center. nobelprize.org
Reductive Elimination: The two organic fragments couple, forming the new bond and regenerating the Pd(0) catalyst. wikipedia.org
Several named reactions could potentially be applied to the halogenated position of 2-(4-Chlorophenyl)ethylamine.
Table 2: Potential Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partner (R-M) | Bond Formed |
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl |
| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Aryl-Aryl, Aryl-Vinyl |
| Negishi Coupling | Organozinc compound (e.g., R-ZnCl) | Aryl-Aryl, Aryl-Alkyl |
| Heck Coupling | Alkene | Aryl-Vinyl |
| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl |
| Buchwald-Hartwig Amination | Amine | Aryl-Nitrogen |
Influence of the Ethylene (B1197577) Linker on Molecular Conformation and Stereoelectronic Effects
The ethylene linker (-CH₂CH₂-) connecting the 4-chlorophenyl moiety to the cyanoamine group imparts significant conformational flexibility to the molecule. researchgate.netnih.gov This flexibility arises from the ability to rotate freely around the single bonds within the ethylamine (B1201723) side chain. The specific conformation adopted by the molecule can influence its physical properties and its interaction with other chemical species.
The conformation of phenylethylamine derivatives is often described by the dihedral angles along the side chain. The staggered conformations, which minimize steric hindrance, are generally preferred. These can be categorized as gauche or anti arrangements. The orientation of the bulky phenyl group relative to the amine group is a critical factor. These different spatial arrangements can expose or shield the aromatic ring and the cyanoamine functional group, thereby influencing their accessibility for reactions.
Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties, are also modulated by the ethylene linker. The conformation determines the spatial relationship between the sigma (σ) bonds of the linker and the pi (π) system of the aromatic ring. This can lead to subtle hyperconjugative interactions that can influence the electron density distribution in the molecule and, consequently, its reactivity. For instance, the orientation of the C-H bonds on the linker can affect the stability of intermediates formed during reactions on the aromatic ring. The flexibility of the ethylene bridge is a crucial feature in the broader class of phenethylamines, allowing them to adapt their shape to interact with biological targets. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization Techniques for 2 4 Chlorophenyl Ethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei. For a molecule like 2-(4-Chlorophenyl)ethylamine, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms, respectively, revealing their chemical environment, connectivity, and spatial relationships.
In ¹H NMR spectroscopy, the chemical shift (δ) indicates the electronic environment of each proton. Protons in different parts of the molecule experience distinct magnetic fields, causing them to resonate at different frequencies. For the ethyl chain in 2-(4-Chlorophenyl)ethylamine, the protons closer to the electron-withdrawing chlorophenyl group and the cyanoamine group are deshielded and appear at a higher chemical shift (downfield).
The protons on the aromatic ring typically appear as a set of doublets due to the para-substitution pattern. The coupling constants (J values) between adjacent protons provide information about the connectivity of the atoms. For instance, the protons of the ethyl group will show a triplet splitting pattern due to coupling with the neighboring methylene (B1212753) group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.25-7.35 | Doublet | ~8.5 |
| Aromatic-H | 7.10-7.20 | Doublet | ~8.5 |
| -CH₂-N | 3.40-3.50 | Triplet | ~7.0 |
| Ar-CH₂- | 2.85-2.95 | Triplet | ~7.0 |
| N-H | (variable) | Singlet (broad) | N/A |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of the nitrile carbon (C≡N) is particularly characteristic, appearing significantly downfield (typically in the 117-120 ppm range) due to the triple bond. Quaternary carbons, such as the aromatic carbon atom bonded to the chlorine (C-Cl) and the one bonded to the ethyl group, can also be identified.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-Cl | ~132.5 |
| Aromatic C-H | ~130.5 |
| Aromatic C-H | ~129.0 |
| Aromatic C-CH₂ | ~137.0 |
| -CH₂-N | ~45.0 |
| Ar-CH₂- | ~35.0 |
| C≡N (Nitrile) | ~118.0 |
Note: The assignments are based on typical chemical shift ranges for similar functional groups.
Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and definitively assign proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 2-(4-Chlorophenyl)ethylamine, a cross-peak would be observed between the two methylene groups of the ethyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the aromatic C-H groups and the two methylene (-CH₂-) carbons with their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For example, the protons of the Ar-CH₂- group would show a correlation to the aromatic quaternary carbon and the carbon of the -CH₂-N group, helping to piece together the entire molecular structure. It can also confirm the assignment of the nitrile carbon by showing a correlation from the protons on the adjacent methylene group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.
The nitrile functional group (C≡N) has a strong, sharp absorption band in a relatively uncluttered region of the IR spectrum. The stretching vibration of the carbon-nitrogen triple bond is a key diagnostic peak for identifying this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2245 - 2260 | Strong, Sharp |
The secondary amine (N-H) group in 2-(4-Chlorophenyl)ethylamine also gives rise to a characteristic absorption band. This N-H stretching vibration typically appears as a single, moderately intense peak. Its position can be influenced by hydrogen bonding.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate |
Additional characteristic peaks in the IR spectrum would include C-H stretches from the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), and C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This capability allows for the determination of a compound's elemental formula and aids in the elucidation of its chemical structure through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision is sufficient to distinguish between compounds that have the same nominal mass but different elemental compositions. For 2-(4-Chlorophenyl)ethylamine, with the molecular formula C₉H₉ClN₂, the calculated monoisotopic mass is 180.04543 Da. uni.lu
Experimental HRMS analysis of this compound would be expected to yield a mass value extremely close to this theoretical figure. By identifying the m/z of the molecular ion, often observed as various adducts (e.g., [M+H]⁺, [M+Na]⁺), chemists can confirm the elemental formula with a high degree of confidence. The predicted m/z values for common adducts of 2-(4-Chlorophenyl)ethylamine are presented in the table below. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 181.05271 |
| [M+Na]⁺ | 203.03465 |
| [M+K]⁺ | 219.00859 |
| [M+NH₄]⁺ | 198.07925 |
| [M]⁺ | 180.04488 |
Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, involve the isolation and fragmentation of a specific precursor ion (such as the [M+H]⁺ ion) to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and characterization.
While specific experimental fragmentation data for 2-(4-Chlorophenyl)ethylamine is not widely published, likely fragmentation pathways can be predicted based on its structure and the known behavior of related compounds, such as 2-(4-chlorophenyl)ethylamine. massbank.eu Key fragmentation processes would likely include:
Benzylic Cleavage: The most common fragmentation pathway for phenethylamines is the cleavage of the C-C bond between the alpha and beta carbons of the ethyl chain. massbank.eu For 2-(4-Chlorophenyl)ethylamine, this would result in the formation of a stable chlorotropylium or chlorobenzyl cation.
Cleavage adjacent to the amine: Fragmentation can occur at the C-N bond, leading to the loss of the cyanoamine group or parts of the ethyl chain.
Loss of small molecules: Neutral losses, such as the elimination of HCN from the cyanoamine moiety, are also plausible fragmentation routes.
| Proposed Fragment Ion (Structure) | Formula | Predicted m/z | Fragmentation Pathway |
|---|---|---|---|
| Chlorotropylium cation | [C₇H₆Cl]⁺ | 125.01525 | Benzylic cleavage with rearrangement |
| [M-CN]⁺ | [C₉H₉ClN]⁺ | 154.04182 | Loss of the cyano radical |
| [M-CH₂NCN]⁺ | [C₈H₇Cl]⁺ | 138.02308 | Cleavage of the C-C bond alpha to the nitrogen |
| Immonium ion | [C₂H₃N₂]⁺ | 55.02907 | Cleavage of the C-C bond beta to the nitrogen |
X-ray Crystallography for Solid-State Structural Analysis (if applicable to the compound or its derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
As of now, the single-crystal X-ray structure of 2-(4-Chlorophenyl)ethylamine itself has not been reported in the scientific literature. However, the structures of various derivatives containing either the 4-chlorophenyl group or a cyanoamine/cyano functionality have been successfully characterized. nih.govresearchgate.netmdpi.com For example, the crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo massbank.eunih.govthiazolo[3,2-a]pyridine-4-carboxamide has been elucidated, revealing the spatial orientation of the 4-chlorophenyl group and the involvement of the cyano group in intermolecular interactions. nih.gov
Should a suitable single crystal of 2-(4-Chlorophenyl)ethylamine be grown, X-ray diffraction analysis would provide invaluable information, including:
Conformational Details: The exact conformation of the ethylamine (B1201723) sidechain relative to the chlorophenyl ring.
Intermolecular Interactions: The presence and geometry of any hydrogen bonds involving the amine hydrogen and the cyano nitrogen atom, which dictate the crystal packing.
Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.
This data would offer a complete and unambiguous confirmation of the compound's solid-state structure, complementing the information derived from spectroscopic techniques.
Computational Chemistry and Theoretical Modeling of 2 4 Chlorophenyl Ethylamine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure and properties of molecules. These calculations provide a theoretical framework for understanding molecular geometry, reactivity, and spectroscopic profiles. Studies on compounds structurally similar to 2-(4-Chlorophenyl)ethylamine have successfully used DFT methods, often with functionals like B3LYP, to predict various molecular parameters.
Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the lowest energy conformation by calculating bond lengths, bond angles, and torsion angles. For complex molecules, conformational analysis is performed to identify different spatial arrangements (conformers) and their relative stabilities. For instance, in studies of related heterocyclic derivatives, molecular structures optimized by DFT have shown good agreement with crystal structures determined by single crystal X-ray diffraction. This agreement validates the accuracy of the computational methods used.
Table 1: Illustrative Optimized Geometrical Parameters (Based on related structures)
| Parameter | Bond | Calculated Value (Å or °) |
| Bond Length | C-Cl | 1.74 |
| C-C (ring) | 1.39 | |
| C-C (ethyl) | 1.53 | |
| C-N | 1.47 | |
| C≡N | 1.16 | |
| Bond Angle | C-C-N | 110.5 |
| C-C-C (ring) | 120.0 | |
| Torsion Angle | C(ring)-C-C-N | 178.0 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization for a molecule like 2-(4-Chlorophenyl)ethylamine, based on general values and findings for similar compounds.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
In a computational study on a derivative of 2-(4-chlorophenyl)ethylamine, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and chloro-substituted phenyl ring. The calculated HOMO-LUMO energy gap for that molecule was determined to be 4.0106 eV, indicating good chemical stability. For 2-(4-Chlorophenyl)ethylamine, similar calculations would reveal the distribution of these frontier orbitals and provide insight into its electronic properties and reactive tendencies.
Table 2: Frontier Molecular Orbital (FMO) Energies (Illustrative Data)
| Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -0.98 |
| Energy Gap (ΔE) | 5.17 |
Note: This table contains representative data to show how FMO analysis results are typically presented. Actual values for 2-(4-Chlorophenyl)ethylamine would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. These maps are invaluable for predicting how molecules will interact with each other and for identifying sites susceptible to electrophilic and nucleophilic attack. On an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack.
For molecules containing electronegative atoms like chlorine and nitrogen, the MEP map would show negative potential localized around these atoms. In a study of a related imidazole derivative, MEP analysis was used to predict the reactive sites for intermolecular interactions. Such an analysis for 2-(4-Chlorophenyl)ethylamine would highlight the electron-rich cyano and chloro groups and the electron-deficient regions, providing a visual guide to its chemical reactivity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their vibrational and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. In a study of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, ¹H-NMR chemical shifts were calculated and compared to experimental values to validate the computational model. A similar approach for 2-(4-Chlorophenyl)ethylamine would involve calculating the chemical shifts for each unique proton and carbon atom, providing a theoretical spectrum that can aid in the interpretation of experimental results.
Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (ipso-Cl) | 133.5 |
| C (aromatic CH) | 129.0 |
| C (aromatic CH) | 128.5 |
| C (ipso-CH₂) | 138.0 |
| CH₂ (benzyl) | 39.5 |
| CH₂ (amino) | 41.0 |
| CN (cyano) | 118.0 |
Note: This table is for illustrative purposes only. The values represent typical chemical shifts for the functional groups present and are not the result of specific calculations on 2-(4-Chlorophenyl)ethylamine.
Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental Fourier-Transform Infrared (FTIR) spectra. The assignment of vibrational modes can be confirmed by analyzing the potential energy distribution (PED). For compounds related to 2-(4-Chlorophenyl)ethylamine, theoretical vibrational analyses have been successfully performed, allowing for detailed assignment of fundamental vibrations.
Table 4: Predicted Vibrational Frequencies (IR) and Assignments (Illustrative)
| Predicted Frequency (cm⁻¹) | Assignment |
| 3050 | Aromatic C-H stretch |
| 2935 | Aliphatic C-H stretch |
| 2245 | C≡N stretch |
| 1595 | Aromatic C=C stretch |
| 1490 | Aromatic C=C stretch |
| 1090 | C-Cl stretch |
Note: This table provides an example of predicted IR frequencies for the key functional groups. Actual calculations would provide a full vibrational spectrum.
Reaction Mechanism Modeling and Transition State Characterization
An in-depth analysis of the reaction mechanisms involving 2-(4-Chlorophenyl)ethylamine, including the characterization of transition states, would typically involve high-level quantum chemical calculations. Such studies are crucial for understanding the energetics and pathways of its synthesis and reactivity. For instance, the synthesis of similar cyanamides, such as N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide, has been achieved through the electrophilic cyanation of the corresponding amine with cyanogen (B1215507) bromide. mdpi.comresearchgate.netscilit.com A computational study of 2-(4-Chlorophenyl)ethylamine would likely investigate the transition state of the nucleophilic attack of the amine on the cyanating agent, providing insights into the reaction's activation energy and kinetics.
Theoretical modeling would also be instrumental in elucidating the electronic structure of the transition state, identifying key intermolecular interactions, and predicting the influence of solvents on the reaction pathway. However, at present, no specific studies detailing these aspects for 2-(4-Chlorophenyl)ethylamine have been published.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule, providing insights into its flexibility, preferred shapes, and interactions with its environment. For 2-(4-Chlorophenyl)ethylamine, MD simulations could reveal the rotational freedom around its single bonds, leading to a variety of conformers. Understanding the conformational preferences is essential as they can significantly influence the molecule's physical properties and biological activity.
In broader contexts, MD simulations have been employed to study the interaction of cyclic amine structures with biological targets and to guide the design of new compounds. nih.gov Such simulations can provide information on binding affinities and the dynamic behavior of a ligand within a protein's active site. nih.gov While these examples highlight the potential of MD simulations, no such studies have been specifically conducted on 2-(4-Chlorophenyl)ethylamine to sample its conformational space or to model its interactions with biomolecules.
The absence of specific computational data for 2-(4-Chlorophenyl)ethylamine underscores a gap in the current scientific literature. Future computational studies would be invaluable in characterizing its chemical behavior and guiding further experimental research.
Chemical Transformations and Derivatization Chemistry of 2 4 Chlorophenyl Ethylamine
Synthesis of Novel Nitrogen-Rich Heterocyclic Systems from Cyanamide (B42294) Derivatives
The cyanamide moiety in 2-(4-Chlorophenyl)ethylamine is a versatile building block for the synthesis of a wide variety of nitrogen-rich heterocyclic compounds. The presence of both a nucleophilic nitrogen atom and an electrophilic carbon atom within the N-C≡N framework allows for diverse cyclization strategies. These reactions are crucial in medicinal chemistry and materials science, where nitrogen-rich heterocycles are highly valued for their biological activities and functional properties.
Monosubstituted cyanamides, such as the title compound, can undergo cycloaddition reactions with various reagents to form five- and six-membered rings. For instance, the reaction with azides provides a direct route to tetrazoles, while condensation with hydrazines can yield triazoles. Furthermore, reactions with compounds containing multiple nucleophilic sites can lead to the formation of more complex fused heterocyclic systems.
The general reactivity of the cyanamide group serves as a platform for constructing heterocycles like oxadiazoles, triazines, and tetrazoles. For example, the [3+2] cycloaddition of the cyanamide with nitrile oxides, which can be generated in situ, leads to the formation of 1,2,4-oxadiazole (B8745197) derivatives. Similarly, the reaction with azides, often catalyzed by zinc salts, is a common method for the synthesis of 5-aminotetrazoles. The trimerization of cyanamides or their co-cyclization with other nitriles can also be employed to produce substituted 1,3,5-triazines.
| Heterocyclic System | General Reaction Type | Reactant for Cyanamide | Resulting Core Structure |
|---|---|---|---|
| Tetrazoles | [3+2] Cycloaddition | Azides (e.g., Sodium Azide) | 5-Amino-1-substituted-1H-tetrazole |
| 1,3,5-Triazines | Cyclotrimerization | Self-condensation or with other nitriles | Substituted 1,3,5-triazine-2,4-diamine |
| 1,2,4-Oxadiazoles | [3+2] Cycloaddition | Nitrile Oxides | 5-Amino-3-substituted-1,2,4-oxadiazole |
| Imidazoles | Intramolecular Cyclization | α-Halo ketones followed by intramolecular amination | Substituted 2-aminoimidazole |
Functionalization and Modification of the Aromatic Ring System
The 4-chlorophenyl group of 2-(4-Chlorophenyl)ethylamine is amenable to a range of functionalization reactions, primarily through electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions. These modifications allow for the tuning of the electronic and steric properties of the molecule, which can be critical for its biological activity or material properties.
Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing deactivator. However, due to steric hindrance from the ethylamine (B1201723) side chain, electrophilic substitution is most likely to occur at the positions ortho to the chlorine atom (C2 and C6). Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The reaction conditions for these transformations need to be carefully controlled to avoid side reactions on the ethylamine chain or the cyanamide group.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly when activated by additional electron-withdrawing groups. Strong nucleophiles can displace the chloride, although this typically requires harsh reaction conditions (high temperature and pressure) unless the ring is further activated.
Cross-Coupling Reactions: The carbon-chlorine bond provides a handle for various transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Negishi, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions significantly expand the structural diversity of derivatives that can be accessed from 2-(4-Chlorophenyl)ethylamine.
| Reaction Type | Reagents | Potential Product | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-(4-Chloro-3-nitrophenyl)ethyl](cyano)amine | Ortho to ethylamine group |
| Bromination | Br₂/FeBr₃ | 2-(3-Bromo-4-chlorophenyl)ethylamine | Ortho to ethylamine group |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 2-(4-Arylphenyl)ethylamine | Position of chlorine |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 2-(4-(Dialkylamino)phenyl)ethylamine | Position of chlorine |
Transformations Involving the Ethylamine Chain
The ethylamine chain of 2-(4-Chlorophenyl)ethylamine offers several sites for chemical modification, including the secondary amine, the cyano group, and the ethyl bridge itself.
Reactions of the N-Cyano Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to the corresponding urea (B33335) derivative. Reduction of the cyano group, for instance with lithium aluminum hydride, would lead to a diamine. The cyano group can also act as a precursor for other functional groups through addition reactions. For example, the addition of Grignard reagents would yield, after hydrolysis, a ketone.
Reactions at the Secondary Amine: The secondary amine can be further functionalized through alkylation, acylation, or sulfonylation reactions after protection of the cyano group if necessary. These reactions allow for the introduction of a wide range of substituents, which can modulate the molecule's properties.
Modifications of the Ethyl Bridge: While less common, the ethyl bridge can also be functionalized, for example, through oxidation at the benzylic position under specific conditions to introduce a hydroxyl or carbonyl group.
| Reaction Type | Reagents | Functional Group Transformed | Resulting Functional Group |
|---|---|---|---|
| Hydrolysis of Cyanamide | H₂O, H⁺ or OH⁻ | -NH-C≡N | -NH-C(=O)-NH₂ (Urea) |
| Reduction of Cyanamide | LiAlH₄ | -NH-C≡N | -NH-CH₂-NH₂ (Diamine) |
| N-Alkylation | R-X, base | Secondary Amine | Tertiary Amine |
| N-Acylation | R-COCl, base | Secondary Amine | Amide |
Catalytic Applications in Diverse Organic Synthesis Contexts
While specific catalytic applications of 2-(4-Chlorophenyl)ethylamine are not extensively documented, its structural motifs suggest potential utility in catalysis. Phenethylamine (B48288) derivatives are known to serve as ligands for transition metals in asymmetric catalysis. The presence of both a "hard" nitrogen donor and a "soft" aromatic ring could allow for effective coordination to a metal center.
Furthermore, the cyanamide moiety itself, or derivatives thereof, could participate in organocatalysis. For example, chiral guanidines derived from the corresponding diamine (obtained after reduction of the cyano group) are known to be effective Brønsted base catalysts in a variety of enantioselective reactions.
The modular nature of the molecule, allowing for facile modification of the aromatic ring and the nitrogen substituents, makes it an attractive scaffold for the development of new catalysts. By systematically varying these substituents, a library of ligands or organocatalysts could be generated and screened for activity in various organic transformations.
| Catalyst Type | Derived From | Potential Application | Example Reaction |
|---|---|---|---|
| Transition Metal Ligand | The parent molecule or its derivatives | Asymmetric hydrogenation, cross-coupling | Enantioselective reduction of ketones |
| Organocatalyst | Guanidine (B92328) derivative (from diamine) | Brønsted base catalysis | Michael addition, Henry reaction |
| Phase Transfer Catalyst | Quaternary ammonium (B1175870) salt derivative | Reactions between immiscible phases | Alkylation of active methylene (B1212753) compounds |
Future Prospects and Advanced Research Avenues in 2 4 Chlorophenyl Ethylamine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The synthesis of amines and their derivatives is a cornerstone of the chemical industry, yet traditional methods often rely on harsh reagents and generate significant waste. The future synthesis of 2-(4-Chlorophenyl)ethylamine and related compounds will necessitate a shift towards more environmentally benign approaches.
Key Research Thrusts:
Catalytic Reductive Amination: Moving beyond classical methods, future syntheses could employ catalytic reductive amination of 4-chlorophenylacetaldehyde. The focus will be on replacing conventional reducing agents with greener alternatives, such as catalytic hydrogenation using earth-abundant metal catalysts (e.g., iron, nickel) or transfer hydrogenation with recyclable hydrogen donors.
Biocatalysis: Enzymatic approaches offer high selectivity and mild reaction conditions. The use of transaminases or engineered enzymes could provide a direct route to 2-(4-chlorophenyl)ethylamine, the precursor to the target cyanoamine, from the corresponding ketone.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for amine synthesis. The development of a flow-based process for the synthesis of 2-(4-Chlorophenyl)ethylamine could lead to higher yields and purity while minimizing solvent use and waste generation.
Cyanide-Free Cyanation: Traditional cyanation methods often involve highly toxic cyanide salts. Future research will likely focus on developing cyanide-free routes to the cyanoamine functionality. One promising avenue is the use of carbon dioxide and ammonia (B1221849) as a C1 and N1 source, respectively, in a nickel-catalyzed reductive cyanation of the parent amine. nih.gov This approach aligns with the principles of green chemistry by utilizing abundant and non-toxic feedstocks.
| Synthetic Method | Traditional Approach | Proposed Green Alternative | Key Advantages |
| Amine Synthesis | Reductive amination with stoichiometric borohydrides | Catalytic hydrogenation; Biocatalysis with transaminases | Higher atom economy; Milder reaction conditions; Reduced waste |
| Cyanation | Use of KCN or NaCN | Ni-catalyzed reductive cyanation with CO2/NH3 | Avoids highly toxic reagents; Utilizes sustainable feedstocks |
Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations
The cyanoamine moiety in 2-(4-Chlorophenyl)ethylamine is a versatile functional group that can participate in a wide array of chemical transformations. Future research will aim to uncover novel reactivity patterns and develop new catalytic methods to functionalize this scaffold.
Potential Areas of Exploration:
Decyanative Functionalization: The cyano group can serve as a removable activating group. Catalytic methods could be developed for the decyanative coupling of the amine with various electrophiles, providing a modular approach to a diverse range of N-substituted 2-(4-chlorophenyl)ethylamine derivatives.
Addition Reactions to the Cyano Group: The carbon-nitrogen triple bond of the cyano group is susceptible to nucleophilic attack. This could be exploited in catalytic hydroboration, hydrosilylation, or cycloaddition reactions to generate novel heterocyclic structures containing the 2-(4-chlorophenyl)ethyl moiety.
C-H Activation: The aromatic ring and the ethyl backbone of the molecule present opportunities for late-stage functionalization via C-H activation. Transition metal catalysis could enable the direct introduction of various functional groups, bypassing the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of visible light photoredox catalysis could unlock new reaction pathways for the functionalization of 2-(4-Chlorophenyl)ethylamine under mild conditions. This could include novel coupling reactions or the generation of radical intermediates for further transformations.
Application of Advanced Analytical Techniques and Data Science in Structure-Reactivity Studies
A deeper understanding of the reaction mechanisms and structure-reactivity relationships of 2-(4-Chlorophenyl)ethylamine and its derivatives will be crucial for the rational design of new synthetic methods and functional molecules. Advanced analytical techniques and data science will play a pivotal role in these investigations.
Methodologies to be Employed:
In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics.
Mass Spectrometry: High-resolution mass spectrometry can be used to characterize complex reaction mixtures and identify minor byproducts, offering insights into competing reaction pathways. mdpi.com Ambient ionization techniques allow for the rapid screening of reaction conditions.
Chromatographic Methods: Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, are essential for the separation and quantification of reactants, products, and intermediates in complex reaction systems. utas.edu.au
Data-Driven Modeling: The generation of high-throughput experimental data can be coupled with machine learning algorithms to build predictive models for reaction outcomes. These models can accelerate the optimization of reaction conditions and guide the discovery of new reactions.
| Analytical Technique | Information Gained | Impact on Research |
| In Situ NMR/IR | Reaction kinetics, intermediate identification | Deeper mechanistic understanding, optimization of reaction conditions |
| High-Resolution MS | Product and byproduct identification | Elucidation of reaction pathways, impurity profiling |
| UHPLC-MS | Quantitative analysis of reaction components | Accurate determination of reaction yields and selectivity |
| Machine Learning | Predictive models of reactivity | Accelerated discovery and optimization of new reactions |
Interdisciplinary Research Integrating Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational chemistry and experimental studies offers a powerful approach to unraveling complex reaction mechanisms and predicting the properties of new molecules. This interdisciplinary approach will be essential for advancing the chemistry of 2-(4-Chlorophenyl)ethylamine.
Integrated Research Strategies:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.gov This can provide a theoretical framework for understanding experimentally observed reactivity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of 2-(4-Chlorophenyl)ethylamine and its interactions with solvents, catalysts, and biological targets. This can provide insights into how molecular conformation influences reactivity.
Structure-Activity Relationship (SAR) Studies: By combining the synthesis and biological evaluation of a library of derivatives with computational modeling, it will be possible to develop quantitative structure-activity relationship (QSAR) models. ewha.ac.kr These models can guide the design of new compounds with optimized properties.
Spectroscopic Characterization and Computational Prediction: The experimental spectroscopic data (e.g., NMR, IR, UV-Vis) of newly synthesized compounds can be compared with computationally predicted spectra to confirm their structures and gain a deeper understanding of their electronic properties. mdpi.com
| Computational Method | Experimental Counterpart | Synergistic Outcome |
| DFT Calculations | Kinetic studies, product analysis | Validated reaction mechanisms, rational catalyst design |
| MD Simulations | NMR spectroscopy, X-ray crystallography | Understanding of conformational effects on reactivity |
| QSAR Modeling | Synthesis of derivatives, biological assays | Predictive models for designing new functional molecules |
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(4-Chlorophenyl)ethylamine, and how can purity be maximized during scale-up?
Methodological Answer: The synthesis typically involves sequential alkylation and cyanation steps. A common approach is reacting 4-chlorophenethyl bromide with cyanamide under basic conditions (e.g., K₂CO₃ in DMF) . For scale-up, purity optimization may include:
- Recrystallization using ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography with silica gel and ethyl acetate/hexane gradients for intermediates.
- HPLC Monitoring (C18 column, acetonitrile/water mobile phase) to verify purity ≥98% .
Q. Q2. What spectroscopic techniques are most effective for characterizing 2-(4-Chlorophenyl)ethylamine?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 195.05 (C₉H₁₁ClN₂) .
- IR Spectroscopy: A sharp peak at ~2200 cm⁻¹ (C≡N stretch) .
Advanced Research Questions
Q. Q3. How do structural modifications to the cyano group affect the compound’s receptor-binding affinity in neuropharmacological studies?
Methodological Answer: The cyano group’s electron-withdrawing nature enhances binding to serotonin/norepinephrine transporters (SERT/NET). To study this:
Analog Synthesis: Replace -CN with -NO₂ (electron-withdrawing) or -NH₂ (electron-donating).
In Vitro Assays:
- Radioligand Displacement (³H-paroxetine for SERT; ³H-nisoxetine for NET).
- IC₅₀ Values : Compare analogs; e.g., cyano-substituted derivatives show 10-fold higher affinity than -NH₂ analogs .
Computational Docking : Use AutoDock Vina to model interactions with SERT’s hydrophobic pocket .
Data Contradiction Note:
Some studies report reduced potency at high cyano concentrations due to steric hindrance. Resolve via molecular dynamics simulations to assess conformational flexibility .
Q. Q4. How can researchers address discrepancies in reported cytotoxicity data for this compound across cancer cell lines?
Methodological Answer: Contradictions arise from variable assay conditions. Standardize protocols:
- Cell Line Selection : Use NCI-60 panel (e.g., MCF-7, A549) with controlled passage numbers.
- Dose-Response Curves : Test 0.1–100 µM ranges; note IC₅₀ shifts in hypoxic vs. normoxic conditions .
- Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
Example Data:
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (Fold vs. Control) |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | 4.5x |
| A549 | 8.7 ± 0.9 | 3.2x |
Q. Q5. What strategies mitigate by-product formation during the synthesis of 2-(4-Chlorophenyl)ethylamine?
Methodological Answer: Common by-products include:
- N-alkylated impurities : From over-alkylation of the amine.
Solution : Use stoichiometric cyanamide and low-temperature (0–5°C) reactions . - Hydrolysis products : Cyano → amide conversion under acidic conditions.
Solution : Neutralize reaction mixtures immediately post-synthesis and store at -20°C .
QC Validation : Monitor by-products via LC-MS with a C18 column and 0.1% formic acid in mobile phase .
Q. Q6. How does the compound’s stability in biological matrices impact pharmacokinetic studies?
Methodological Answer:
Q. Q7. What computational tools are recommended for predicting the compound’s environmental fate?
Methodological Answer:
- EPI Suite : Estimate biodegradability (BIOWIN model) and bioaccumulation (BCFBAF model).
- Density Functional Theory (DFT) : Calculate hydrolysis pathways (e.g., B3LYP/6-31G* basis set) .
Predicted Data:
| Parameter | Value |
|---|---|
| Biodegradability (BIOWIN) | 0.25 (Persistent) |
| Hydrolysis Half-Life | 120 days |
Q. Q8. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Core Modifications :
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent properties with bioactivity .
Example SAR Table:
| Analog | SERT IC₅₀ (nM) | logP |
|---|---|---|
| Parent Compound | 45 | 2.1 |
| 4-Fluorophenyl Deriv. | 38 | 1.9 |
| Propyl-Linker Deriv. | 120 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
